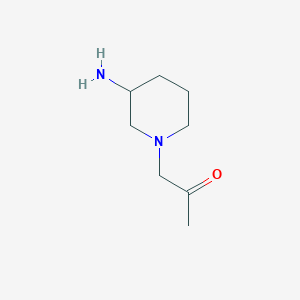
6-Chlor-2-nitropyridin-3-ol
Übersicht
Beschreibung
6-Chloro-2-nitropyridin-3-ol is an organic compound with the molecular formula C5H3ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 2nd position, and a hydroxyl group at the 3rd position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-nitropyridin-3-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: It is a precursor for the synthesis of pesticides and herbicides.
Dyestuffs: It is used in the production of dyes and pigments
Wirkmechanismus
Action Environment
The action, efficacy, and stability of 6-Chloro-2-nitropyridin-3-ol can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature and pH . Furthermore, its efficacy could be influenced by the presence of other compounds or by the specific characteristics of the biological environment in which it is acting .
Biochemische Analyse
Biochemical Properties
6-Chloro-2-nitropyridin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit the growth of certain microorganisms, making it useful as a surface disinfectant and preservative . The compound interacts with microbial enzymes, disrupting their normal function and leading to the inhibition of microbial growth. Additionally, 6-Chloro-2-nitropyridin-3-ol can bind to specific proteins, altering their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 6-Chloro-2-nitropyridin-3-ol on cells are diverse and depend on the cell type and concentration of the compound. In microbial cells, it inhibits growth by interfering with enzyme activity and protein function . In mammalian cells, 6-Chloro-2-nitropyridin-3-ol can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular function and viability.
Molecular Mechanism
At the molecular level, 6-Chloro-2-nitropyridin-3-ol exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, preventing the catalysis of essential biochemical reactions . The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis. Additionally, 6-Chloro-2-nitropyridin-3-ol can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-2-nitropyridin-3-ol can change over time. The compound is relatively stable under normal storage conditions but can degrade under high temperatures, strong acids, or strong bases . Over time, the degradation products may have different biochemical properties and effects on cells. Long-term exposure to 6-Chloro-2-nitropyridin-3-ol in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Chloro-2-nitropyridin-3-ol in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can cause toxic effects, including oxidative stress, enzyme inhibition, and disruption of metabolic pathways . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of 6-Chloro-2-nitropyridin-3-ol can lead to adverse effects on liver and kidney function.
Metabolic Pathways
6-Chloro-2-nitropyridin-3-ol is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can interact with cellular components . The compound may also affect metabolic flux by altering the activity of key enzymes in metabolic pathways. For example, it can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolite levels.
Transport and Distribution
Within cells and tissues, 6-Chloro-2-nitropyridin-3-ol is transported and distributed through various mechanisms. It can be taken up by cells through passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of 6-Chloro-2-nitropyridin-3-ol within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 6-Chloro-2-nitropyridin-3-ol is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals and post-translational modifications may direct 6-Chloro-2-nitropyridin-3-ol to these specific locations, where it can exert its biochemical effects. For example, its interaction with mitochondrial enzymes can affect energy production and induce oxidative stress.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-2-nitropyridin-3-ol typically involves the nitration and chlorination of pyridine. The process begins with dissolving pyridine in sulfuric acid, followed by the addition of nitric acid to carry out the nitration reaction. Subsequently, a chlorinating agent is introduced to achieve chlorination. The final product is obtained through crystallization and purification .
Industrial Production Methods
Industrial production methods for 6-Chloro-2-nitropyridin-3-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and chlorination steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-nitropyridin-3-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 6-Chloro-2-aminopyridin-3-ol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 6-Chloro-2-nitropyridin-3-one.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-hydroxy-6-nitropyridine
- 6-Chloro-3-hydroxy-2-nitropyridine
- 5-Fluoro-2-nitropyridin-3-ol
- 5-Hydroxypicolinic acid
Uniqueness
6-Chloro-2-nitropyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a nitro and a hydroxyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
6-chloro-2-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCNAHJEWXSQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699622 | |
| Record name | 6-Chloro-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887471-39-8 | |
| Record name | 6-Chloro-2-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1464928.png)

![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)
![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1464934.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1464939.png)
![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)

![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
